molecular formula C26H45NO7S B116893 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid CAS No. 25696-60-0

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Cat. No.: B116893
CAS No.: 25696-60-0
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-UZUDEGBHSA-N
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Description

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid, commonly known as tauroursodeoxycholic acid (TUDCA), is a bile acid-taurine conjugate derived from ursodeoxycholic acid (UDCA). Its structure comprises a steroid nucleus (cyclopenta[a]phenanthrene) with hydroxyl groups at positions 3α, 6β, and 7β, a pentanoyl side chain at position 17β, and a sulfonic acid-linked taurine moiety . TUDCA is notable for its cytoprotective, anti-apoptotic, and anti-inflammatory properties, with applications in neurodegenerative disease research and metabolic disorders .

Key structural features include:

  • Cyclopenta[a]phenanthrene core: A tetracyclic steroidal backbone with methyl groups at C10 and C12.
  • Hydroxylation pattern: 3α, 6β, and 7β hydroxyl groups enhance hydrophilicity and receptor binding.
  • Taurine conjugate: The ethanesulfonic acid group increases solubility and modulates biological activity compared to unconjugated bile acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25696-60-0

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-UZUDEGBHSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Other CAS No.

25696-60-0

physical_description

Solid

Synonyms

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Origin of Product

United States

Preparation Methods

Hajos-Parrish Ketone as a Starting Material

The cyclopenta[a]phenanthrene backbone is synthesized enantioselectively using the Hajos-Parrish ketone. A Michael addition of 1,7-octadien-3-one to a Hajos-Parrish derivative (e.g., 4 ) on neutral alumina yields a key intermediate (98% yield). Subsequent steps include:

  • Krapcho decarbomethoxylation to remove methyl ester groups.

  • Aldol condensation to extend the carbon chain.

  • Wacker oxidation and acid-catalyzed cyclization to form the tetracyclic structure.

Table 1: Key Reactions for Core Synthesis

StepReagents/ConditionsYieldSource
Michael AdditionAl₂O₃, 25°C, 12h98%
DecarbomethoxylationLiCl, DMSO, 140°C85%
CyclizationH₂SO₄, THF, reflux78%

Functionalization at C-3, C-6, and C-7

Hydroxylation Strategies

Selective hydroxylation is achieved via:

  • Microbial oxidation : Rhizopus nigricans introduces hydroxyl groups at C-7.

  • Chemical oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes C-6 and C-7 positions, with stereochemistry controlled by protecting groups.

Table 2: Hydroxylation Conditions

PositionMethodYieldSelectivitySource
C-3Epoxide hydrolysis90%α-OH
C-6/C-7Microbial oxidation65%β-OH

Taurine Conjugation

Mixed Anhydride Method

The carboxylic acid at C-24 is activated for amide bond formation:

  • Activation : React with ethyl chloroformate and triethylamine to form a mixed anhydride.

  • Coupling : Add sodium taurinate (taurine + NaOH) to the anhydride at 0–5°C.

  • Purification : Acidify to pH 1–2, crystallize from acetone/water.

Table 3: Conjugation Parameters

ParameterValueSource
Temperature0–5°C
Reaction Time2–5h
Yield (crude)78–85%
Purity (final)>99% (HPLC)

Industrial-Scale Synthesis

Patent-Based Optimization

A 2023 patent (CN117069586A) describes a streamlined route:

  • Cyclopenta[a]phenanthrene formation : Photocyclization of diarylethylenes (e.g., 8j ) in toluene with iodine.

  • Side-chain introduction : Grignard addition to C-17 ketone, followed by oxidation to pentanoic acid.

  • Taurine coupling : Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Table 4: Industrial Process Metrics

MetricValueSource
Batch Size100–500 kg
Space-Time Yield660 g·L⁻¹·d⁻¹
Impurities<0.3% (by HPLC)

Challenges and Solutions

Stereochemical Control

  • Issue : Undesired epimerization at C-3, C-6, or C-7 during hydroxylation.

  • Solution : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) to shield reactive sites.

Purification

  • Issue : Residual taurine or chloride ions in crude product.

  • Solution : Selective precipitation at pH 1–2 and crystallization from acetone/water .

Scientific Research Applications

Overview

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a taurine-conjugated bile acid derivative recognized for its significant biological activity. This compound primarily functions as a farnesoid X receptor (FXR) antagonist and has implications in various scientific and medical fields.

The compound exhibits various pharmacological properties:

  • Cholesterol Metabolism :
    • Modulates bile acid synthesis and secretion.
    • Influences cholesterol homeostasis.
  • Anti-inflammatory Effects :
    • Potential benefits for conditions such as ulcerative colitis and other gastrointestinal disorders.
  • Antioxidant Activity :
    • Mitigates oxidative stress in biological systems.

Cholestasis Studies

The compound is utilized in research focused on cholestasis— a condition characterized by impaired bile flow. Its role as an FXR antagonist makes it a valuable tool for understanding bile acid regulation and potential therapeutic interventions.

Metabolic Disorders

Given its influence on cholesterol metabolism and inflammation pathways:

  • It may be explored for therapeutic applications in metabolic disorders such as obesity and diabetes.

Gastrointestinal Health

Research indicates that the compound could be beneficial in treating inflammatory bowel diseases (IBD) due to its anti-inflammatory properties.

Data Tables

Activity TypeEffect
Cholesterol Regulation Modulates synthesis and secretion
Anti-inflammatory Reduces inflammation in IBD
Antioxidant Protects against oxidative stress

Case Study 1: Cholestasis Research

In recent studies examining cholestasis models in mice treated with the compound:

  • Results indicated a significant reduction in bile acid accumulation.
  • The compound's antagonistic effect on FXR was confirmed through gene expression analysis.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigating the use of the compound in patients with ulcerative colitis reported:

  • Improved clinical scores and reduced inflammatory markers.
  • Suggests potential as a therapeutic agent for IBD management.

Mechanism of Action

Tauro-ω-muricholic Acid (sodium salt) exerts its effects by acting as a competitive and reversible antagonist of the farnesoid X receptor (FXR). This receptor is involved in the regulation of bile acid synthesis, transport, and metabolism. By inhibiting FXR, Tauro-ω-muricholic Acid (sodium salt) can modulate bile acid levels and influence various metabolic pathways [3][3].

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Core Structure Hydroxyl Groups Side Chain Modifications Key Functional Groups Reference
TUDCA Cyclopenta[a]phenanthrene 3α, 6β, 7β Taurine conjugate (C17β) Sulfonic acid, amide
Lithocholic Acid Derivatives (e.g., Compound 7) Cyclopenta[a]phenanthrene Methyl ester (C17β) Ester, ketone (in derivatives)
Lanosterol Derivatives (e.g., Compound 4) Lanostane triterpenoid 3-acetoxy Pentamethyl groups (C4, C10, C13, etc.) Acetate, methyl ester
Autotaxin Inhibitors (e.g., Compound 10) Cyclopenta[a]phenanthrene 3,7-dihydroxy Sulfamoylphenoxypropylamide (C17β) Sulfonamide, ether
Methylofuran (MFR-a) Furanose-linked polyol N/A Glutamic acid residues Formyl group (activated form)

Key Observations :

Hydrophilicity: TUDCA’s taurine conjugate and hydroxyl groups confer higher solubility than methyl esters (e.g., Compound 7) or lanosterol derivatives .

Biological Targets : TUDCA acts on endoplasmic reticulum stress pathways, while Autotaxin inhibitors (e.g., Compound 10) target lysophosphatidic acid biosynthesis .

Synthetic Complexity : TUDCA’s synthesis requires stereoselective hydroxylation and taurine conjugation, whereas lithocholic acid derivatives (e.g., Compounds 7–9) involve simpler oxidation/esterification steps .

Key Findings :

  • Thermal Stability : TUDCA decomposes at higher temperatures than methyl esters (e.g., Compound 7), likely due to its polar groups .
  • Bioactivity : TUDCA’s cytoprotective effects are distinct from the enzyme inhibition seen in Autotaxin-targeted compounds .

Critical Challenges :

  • Structural Similarity: Chemoinformatics tools (e.g., Tanimoto coefficients) are needed to quantify similarities between TUDCA and triterpenoids/lanosterol derivatives .
  • Biological Selectivity : The impact of hydroxylation patterns (3α vs. 7β) on target specificity remains understudied .

Biological Activity

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex molecule with significant biological activity. It is primarily recognized as a taurine-conjugated bile acid derivative and exhibits various pharmacological properties. This article examines its biological activity through detailed research findings and data tables.

  • Molecular Formula : C26H45NO7S
  • Molecular Weight : 515.7 g/mol
  • CAS Number : 25696-60-0
  • IUPAC Name : 2-[[(4R)-4-[(3R,5R,6S,...]](Full name truncated for brevity)]

Biological Activity Overview

The biological activities of this compound are primarily attributed to its role as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid metabolism and homeostasis. By inhibiting FXR activity:

  • Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating bile acid synthesis and secretion.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may benefit conditions such as ulcerative colitis and other gastrointestinal disorders.
  • Antioxidant Activity : The compound also demonstrates antioxidant effects that can mitigate oxidative stress in various biological systems.

The primary mechanism involves the competitive inhibition of FXR. By binding to FXR:

  • It disrupts the normal signaling pathways that regulate bile acids and cholesterol levels.
  • This action leads to altered expression of genes involved in lipid metabolism and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
FXR AntagonismInhibition of bile acid synthesis and secretion
Anti-inflammatoryReduction of inflammatory markers in animal models of colitis
Antioxidant EffectsScavenging free radicals and reducing oxidative stress

Case Study: Anti-Ulcerative Colitis Effects

A study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. Key findings included:

  • Reduction in Inflammatory Markers : Significant decreases in IL-17 and TNF-alpha levels were observed.
  • Histopathological Improvement : Histological analysis showed reduced tissue damage in treated mice compared to controls.

Results indicated that the compound could ameliorate symptoms associated with ulcerative colitis through modulation of inflammatory pathways involving TLR4/NF-kB signaling.

Chemical Reactions Analysis

Thermal Decomposition and Combustion

Under high-temperature conditions, T-α-MCA undergoes thermal decomposition or combustion, producing hazardous gases. Key findings include:

Decomposition Product Conditions Source
Carbon oxides (CO, CO₂)Thermal decomposition or fire
Nitrogen oxides (NOₓ)Combustion in presence of oxygen

These reactions necessitate precautions during storage and handling to avoid ignition sources and ensure adequate ventilation .

Reactivity with Oxidizing Agents

The compound is incompatible with strong oxidizing agents, which may lead to hazardous reactions. While specific reaction pathways are not detailed in the literature, safety guidelines recommend:

  • Avoiding contact with peroxides, nitrates, or chlorates.

  • Storing in tightly closed containers away from reactive substances .

Stability Under Ambient Conditions

Factor Effect Mitigation
MoistureHydrolysis of sulfonic groupStore in a desiccator
LightPotential photodegradationUse amber glass containers
Acidic/basic pHEster/amide bond instabilityMaintain neutral pH conditions

Data on exact degradation kinetics are not available in the provided sources .

Enzymatic Hydrolysis

In biological systems, T-α-MCA undergoes enzymatic deconjugation via bile salt hydrolases (BSH) produced by gut microbiota. This reaction cleaves the amide bond linking taurine to the bile acid core:

T MCABSH Muricholic Acid+Taurine\text{T MCA}\xrightarrow{\text{BSH}}\text{ Muricholic Acid}+\text{Taurine}

This process modulates its biological activity as a farnesoid X receptor (FXR) antagonist .

Synthetic Considerations

While the exact synthesis route is not detailed in the provided literature, taurine conjugation typically involves:

  • Activation of the bile acid’s carboxyl group (e.g., using carbodiimides).

  • Nucleophilic attack by taurine’s amino group to form the amide bond.

This reaction is sensitive to pH and requires anhydrous conditions to prevent hydrolysis .

Environmental Degradation

Q & A

Q. What conceptual frameworks guide hypothesis-driven research on this compound’s metabolic pathways?

  • Theory : Link to bile acid metabolism (e.g., ’s focus on obeticholic acid analogs) and sulfotransferase interactions (). Use systems biology models (e.g., COPASI) to simulate hepatic clearance and enterohepatic recirculation.
  • Validation : Isotope tracer studies (e.g., ¹⁴C-labeled compound) in perfused liver models to map metabolite profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

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